molecular formula C15H13N3O5 B1334612 (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine CAS No. 69632-32-2

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine

Cat. No. B1334612
CAS RN: 69632-32-2
M. Wt: 315.28 g/mol
InChI Key: ABEVDCGKLRIYRW-SNVBAGLBSA-N
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Description

(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine, or (-)-N-DNB-α-Phe, is an organic compound belonging to the class of nitrobenzene derivatives. It is an important research chemical that has been widely used in scientific research and laboratory experiments due to its unique properties.

Scientific research applications

Chiral Shift Reagent

  • Enantiomeric Excess Measurement: This compound is effective as a chiral shift reagent for measuring the enantiomeric excesses of phosphine oxides and sulfoxides. It allows for the differentiation of enantiomers with high precision (Dunach & Kagan, 1985) (Deshmukh, Duñach, Jugé & Kagan, 1984).

  • Chromatography Applications: It has been used to achieve baseline resolution of N-(3,5-dinitrobenzoyl) derivatives of α-amino esters and amines into their antipodes in normal-phase systems, demonstrating its utility in chromatographic applications (Tambuté, Bégos, Lienne, Caude & Rosset, 1987).

Analytical Chemistry

Chiral Separation

  • Chiral Chromatography: The compound has been employed as a chiral stationary phase for the resolution of racemic N-acylnaphthylalkylamines, highlighting its significance in chiral chromatography (Jeong & Ryoo, 2010).

  • Optical Purity Determination: It has been used for determining the optical purity of various racemic amino acids derivatives, further illustrating its role in chiral chromatography and spectroscopy (Heo, Hyun, Cho & Ryoo, 2011).

properties

IUPAC Name

3,5-dinitro-N-[(1R)-1-phenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEVDCGKLRIYRW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383178
Record name 3,5-Dinitro-N-[(1R)-1-phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine

CAS RN

69632-32-2
Record name 3,5-Dinitro-N-[(1R)-1-phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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